molecular formula C13H14N2O2S B2659549 Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate CAS No. 126534-13-2

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate

Cat. No.: B2659549
CAS No.: 126534-13-2
M. Wt: 262.33
InChI Key: JLSAVNDMVKWSPJ-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate typically involves the condensation of ethyl 2-aminothiazole-4-carboxylate with benzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of catalysts or activating agents, such as palladium on carbon or trifluoroacetic acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate has shown promise in various therapeutic areas:

  • Anticancer Activity : Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing similar thiazole structures have demonstrated efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Enzyme Inhibition : The compound has been studied as a potential inhibitor of xanthine oxidase, an enzyme involved in uric acid production. In vitro studies have shown that derivatives can effectively inhibit this enzyme, which is crucial for treating gout and hyperuricemia .

Neuropharmacology

Thiazole derivatives are being explored for their neuroprotective effects. For example, compounds related to this compound have been found to possess anticonvulsant properties, making them candidates for treating epilepsy .

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been documented extensively. Compounds similar to this compound have shown significant free radical scavenging activity, suggesting their utility in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Activity

A study examined a series of thiazole derivatives for their anticancer properties. Among these, compounds with a thiazolinone structure exhibited potent activity against various cancer cell lines, leading to cell cycle arrest and apoptosis induction .

Case Study 2: Enzyme Inhibition

Another investigation focused on the synthesis of xanthine oxidase inhibitors based on thiazole scaffolds. Several derivatives demonstrated substantial inhibitory effects with IC50 values comparable to established drugs like febuxostat .

Mechanism of Action

The mechanism of action of ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(benzylamino)acetate: Similar structure but lacks the thiazole ring.

    2-(Benzylamino)-2-hydroxyalkyl derivatives: These compounds have similar benzylamino groups but different functional groups attached to the alkyl chain.

Uniqueness

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the thiazole ring with the benzylamino group enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications.

Biological Activity

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H16_{16}N2_2O2_2S. The compound features a thiazole ring which is known for its role in various pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Hydrogen Bonding : The benzylamino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity to target proteins.
  • π-π Stacking Interactions : The thiazole ring can engage in π-π stacking interactions, which are crucial for modulating enzyme or receptor activity.

These interactions can lead to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant inhibition against various bacterial strains. For instance:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundBacillus subtilis25 µg/mL
This compoundAspergillus niger30 µg/mL

These findings suggest that the compound may serve as a lead candidate for the development of new antimicrobial agents .

Anticancer Activity

The compound has also shown promising results in anticancer studies. It was tested against several cancer cell lines, demonstrating cytotoxic effects:

Cell LineIC50_{50} (µg/mL)
A-431 (epidermoid carcinoma)1.98 ± 1.22
Jurkat (T-cell leukemia)1.61 ± 1.92

The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring and the presence of electron-donating groups enhance its anticancer activity .

Case Study 1: Antibacterial Efficacy

In a recent study, this compound was evaluated for its antibacterial efficacy against multiple strains of bacteria. The results demonstrated that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential as an antibacterial agent.

Case Study 2: Antitumor Activity

Another investigation focused on the compound's antitumor properties. The study revealed that it induced cell cycle arrest in cancer cells and triggered apoptosis through modulation of key signaling pathways. This suggests that this compound may act as a dual-action agent by both inhibiting tumor growth and promoting cancer cell death .

Properties

IUPAC Name

ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-17-12(16)11-9-18-13(15-11)14-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSAVNDMVKWSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction described in Preparation 42 was repeated, but using 5.02 g of benzylthiourea, 5.87 g of ethyl bromopyruvate and 50 ml of ethanol, giving the title compound as pale yellow needles.
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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